molecular formula C5H4F3N3O2 B2655684 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1005640-81-2

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2655684
CAS No.: 1005640-81-2
M. Wt: 195.101
InChI Key: WXENTULJTLWZQX-UHFFFAOYSA-N
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Description

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1005640-81-2) is a high-purity chemical building block designed for research and development applications. This compound features a pyrazole heterocycle, a scaffold renowned for its significant pharmacological potential, substituted with a nitro group and a 2,2,2-trifluoroethyl moiety . The pyrazole core is a privileged structure in medicinal chemistry, present in a diverse range of therapeutic agents including anti-inflammatories, antipsychotics, and anticancer drugs due to its versatile binding properties . Researchers value this specific derivative for its electron-withdrawing substituents, which can be critical for tuning molecular properties like metabolic stability, lipophilicity, and binding affinity in the design of novel active molecules . This reagent serves as a key synthetic intermediate in the exploration of new chemical entities. Its functional groups make it a versatile precursor for further chemical transformations, such as nucleophilic aromatic substitution of the nitro group or elaboration of the pyrazole ring itself . The presence of the trifluoroethyl group is of particular interest in agrochemical and pharmaceutical research, as it can significantly alter a compound's bioavailability and electronic characteristics. As a building block, it is instrumental in developing target compounds for various biological assays . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-1-4(9-10)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXENTULJTLWZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has demonstrated notable antimicrobial properties. Research indicates that derivatives of nitro-pyrazoles exhibit efficacy against a range of microorganisms, including bacteria and fungi. For instance, a study on pyrazole derivatives reported their potential as antibacterial agents, showcasing significant activity against various bacterial strains .

2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Specific analogs have shown cytotoxic effects against different cancer cell lines, with some compounds exhibiting low IC50 values, indicating high potency . For example, modifications in the pyrazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory capabilities of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating conditions characterized by inflammation .

Agricultural Applications

1. Pesticide and Herbicide Development
The unique chemical structure of this compound positions it as a candidate for developing novel pesticides and herbicides. Studies have indicated that nitro-substituted pyrazoles possess herbicidal activity, making them suitable for agricultural applications . The trifluoroethyl group enhances the compound's lipophilicity and biological activity, potentially improving its effectiveness as a crop protection agent.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various pyrazole derivativesShowed significant antibacterial effects against Gram-positive and Gram-negative bacteria
Anticancer ResearchInvestigated cytotoxicity in different cancer cell linesCertain analogs exhibited IC50 values as low as 0.26 µM against MCF-7 cells
Anti-inflammatory StudyAssessed modulation of inflammatory pathwaysDemonstrated potential therapeutic effects in inflammatory models

Mechanism of Action

The mechanism of action of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group and trifluoroethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 3-Nitro-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) Applications/Notes
This compound C₅H₅F₃N₃O₂ 209.13 3-NO₂, 1-CF₃CH₂ 1.55 235.3 Intermediate in agrochemicals
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole C₆H₆F₃N₃O₂ 209.13 5-CH₃, 4-NO₂, 1-CF₃CH₂ 1.55 235.3 Higher steric hindrance; unreported applications
5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole C₅H₄BrF₃N₃O₂ 274.00 5-Br, 4-NO₂, 1-CF₃CH₂ N/A N/A Potential electrophile for cross-coupling
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole C₉H₈F₃N₅O₂ 275.19 Bifunctional pyrazole with ethyl linker N/A N/A Extended conjugation; potential CNS activity
4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole C₁₂H₁₄BrF₃N₃O₃S 428.22 Complex sulfonylmethyl and isoxazole moieties N/A N/A Pesticide intermediate

Key Findings:

Substituent Effects on Reactivity :

  • The 5-bromo derivative (C₅H₄BrF₃N₃O₂) exhibits enhanced electrophilicity at the bromine position, enabling Suzuki-Miyaura couplings for biaryl synthesis .
  • The trifluoroethyl group universally improves metabolic stability across analogues due to fluorine’s inductive effects .

Bifunctional derivatives like C₉H₈F₃N₅O₂ leverage extended linkers for dual-target engagement in drug discovery .

Applications :

  • Sulfonylmethyl-containing derivatives (e.g., C₁₂H₁₄BrF₃N₃O₃S) are prioritized in agrochemical research for their insecticidal activity .
  • Nitro groups in these compounds serve as precursors for amine functionalities via catalytic hydrogenation .

Biological Activity

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5F3N4O2\text{C}_6\text{H}_5\text{F}_3\text{N}_4\text{O}_2

This compound features a nitro group and a trifluoroethyl substituent, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazoles have been studied for their antimicrobial properties. A derivative of the pyrazole scaffold was tested against various bacterial strains and exhibited notable activity. For example, compounds were screened against E. coli and Bacillus subtilis, showing effective inhibition comparable to standard antibiotics .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. A study reported that certain pyrazole compounds displayed IC50 values as low as 0.07 µM against EGFR in cancer cell lines, indicating potent antiproliferative activity . The presence of the trifluoroethyl group may enhance the interaction with biological targets due to increased lipophilicity.

Case Study 1: Anti-inflammatory Effects

In an experimental model using carrageenan-induced edema in mice, a related compound demonstrated significant anti-inflammatory effects comparable to indomethacin . This suggests that the trifluoroethyl substituent may contribute to enhanced anti-inflammatory activity.

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were evaluated for their antimicrobial properties against several pathogens. Compounds were found to inhibit growth at concentrations as low as 40 µg/mL against Aspergillus niger and other bacterial strains . This highlights the potential use of these compounds in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural components. The trifluoroethyl group has been shown to enhance potency by improving solubility and bioavailability. Studies indicate that modifications to the nitrogen positions significantly affect the overall activity against various biological targets .

Data Tables

Biological Activity IC50/EC50 Values Reference
TNF-α Inhibition10 µM
EGFR Inhibition0.07 µM
Antimicrobial Activity40 µg/mL

Q & A

Q. What are the key synthetic methodologies for preparing 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

The compound can be synthesized via copper-catalyzed cycloaddition or substitution reactions. For example, copper sulfate and sodium ascorbate in a THF/water solvent system under mild heating (50°C) have been used to assemble pyrazole-triazole hybrids, achieving moderate yields (~61%) after purification by column chromatography . A similar approach could be adapted by substituting the nitro and trifluoroethyl groups during precursor synthesis.

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized for characterizing this compound?

  • NMR : Focus on distinguishing the trifluoroethyl group (δ ~4.5 ppm for -CH2CF3) and nitro group (deshielding effects on adjacent protons).
  • LC-MS : Use high-resolution mass spectrometry to confirm the molecular ion peak ([M+H]+) and fragmentation patterns. For related pyrazole derivatives, LC-MS analysis in positive ion mode with electrospray ionization (ESI) has proven effective .
  • IR : The nitro group exhibits strong absorption at ~1520–1350 cm⁻¹ (asymmetric stretching) .

Q. What are the recommended storage and handling protocols for this compound?

Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and strong light, as nitro groups are prone to photodegradation. Safety data sheets for structurally similar pyrazoles recommend using PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, nitration at the 3-position is favored due to the electron-withdrawing trifluoroethyl group directing electrophilic attack. Computational studies (DFT) or directed metalation strategies (e.g., using LDA or Grignard reagents) can predict or control substitution patterns .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for structural elucidation?

  • X-ray crystallography : Resolves ambiguities in bond lengths and angles. For a related trifluoroethylpyrazole derivative, X-ray data confirmed the planarity of the pyrazole ring and hydrogen-bonding interactions with nitro groups .
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify discrepancies in tautomeric forms .

Q. How does the trifluoroethyl group influence the compound’s stability under acidic/basic conditions?

The strong electron-withdrawing effect of -CF3 stabilizes the pyrazole ring against electrophilic attack but may increase susceptibility to nucleophilic substitution at the nitro group. Stability studies in pH-adjusted solutions (e.g., HCl/NaOH) with HPLC monitoring can quantify degradation pathways .

Q. What experimental designs are recommended to analyze biological activity in enzyme inhibition assays?

  • Target selection : Screen against enzymes with pyrazole-binding motifs (e.g., cyclooxygenase or kinase families).
  • Docking studies : Use molecular modeling to predict binding affinities. For example, 3-trifluoromethylpyrazole derivatives showed activity against mGluR5 receptors via hydrophobic interactions .
  • IC50 determination : Perform dose-response assays with positive controls (e.g., CDPPB for mGluR5) .

Methodological Notes

  • Synthesis Optimization : If yields are low (<50%), consider varying solvent polarity (e.g., DMF vs. THF) or using microwave-assisted synthesis to reduce reaction times .
  • Data Contradictions : Conflicting spectral data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to detect crystalline phases .
  • Safety : Always conduct stability testing in a fume hood due to potential nitro group decomposition into toxic NOx gases .

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